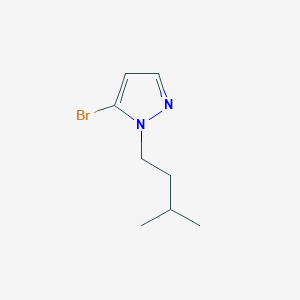

5-bromo-1-(3-methylbutyl)-1H-pyrazole

Descripción

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is a brominated pyrazole derivative featuring a branched 3-methylbutyl substituent at the N1 position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The 3-methylbutyl group likely enhances lipophilicity, influencing solubility and reactivity compared to smaller substituents.

Propiedades

IUPAC Name |

5-bromo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHEMIXRBETRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-methylbutyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

Introduction of the 3-methylbutyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom using 3-methylbutyl halide in the presence of a base such as potassium carbonate.

Bromination: The final step is the bromination of the pyrazole ring at position 5 using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of 5-bromo-1-(3-methylbutyl)-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-(3-methylbutyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.

Major Products

Substitution: Formation of 5-substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of de-brominated pyrazoles.

Coupling: Formation of biaryl or alkyl-aryl pyrazoles.

Aplicaciones Científicas De Investigación

5-Bromo-1-(3-methylbutyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mecanismo De Acción

The mechanism of action of 5-bromo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the 3-methylbutyl group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 5-bromo-1-(3-methylbutyl)-1H-pyrazole with structurally related bromopyrazoles:

*Estimated based on molecular formula.

Key Observations:

- Spectroscopy : C-Br IR stretches are consistent across bromopyrazoles (~530–540 cm⁻¹) . Methyl groups in analogs show characteristic ¹H-NMR signals near δ 2.7–3.0 ppm .

- Elemental Composition : Nitrogen content varies with substituents; e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has lower N% (7.27%) due to the CF₃ group .

Spectroscopic and Analytical Data

Actividad Biológica

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1-(3-methylbutyl)-1H-pyrazole has a molecular formula of C₈H₁₀BrN₂ and a molecular weight of approximately 216.08 g/mol. The presence of the bromine atom at the 5-position and the 3-methylbutyl group significantly influences its chemical properties and biological activity.

The biological activity of 5-bromo-1-(3-methylbutyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may act by:

- Inhibiting Enzymatic Activity : It may inhibit specific enzymes related to inflammatory processes or microbial resistance.

- Modulating Receptor Activity : The compound might interact with receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that 5-bromo-1-(3-methylbutyl)-1H-pyrazole exhibits significant antimicrobial properties. A study employing the paper disc diffusion method assessed its antibacterial effects against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including 5-bromo-1-(3-methylbutyl)-1H-pyrazole, in various therapeutic contexts:

- Case Study on Inflammatory Diseases : A study published in a peer-reviewed journal evaluated the effects of pyrazole derivatives on models of arthritis. The results showed a marked reduction in joint swelling and pain, attributed to their anti-inflammatory properties.

- Case Study on Antimicrobial Resistance : Research focusing on drug-resistant bacterial strains found that compounds similar to 5-bromo-1-(3-methylbutyl)-1H-pyrazole demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrazoles, indicating that modifications at specific positions can enhance biological activity. For instance, the introduction of bulky groups at the 3-position often increases antimicrobial potency while maintaining low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.